molecular formula C14H15NO2S2 B11999078 3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11999078
M. Wt: 293.4 g/mol
InChI Key: QKFYZSUDMUYBPB-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a substituted benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one
  • 3-Butyl-5-(3-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
  • 3-Butyl-5-(3-chloro-benzylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 3-Butyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one may exhibit unique biological activities due to the presence of the hydroxyl group on the benzylidene moiety. This functional group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

(5E)-3-butyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-2-3-7-15-13(17)12(19-14(15)18)9-10-5-4-6-11(16)8-10/h4-6,8-9,16H,2-3,7H2,1H3/b12-9+

InChI Key

QKFYZSUDMUYBPB-FMIVXFBMSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S

Origin of Product

United States

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